2-Isopropenyl-5-methylhex-4-enal
Description
2-Isopropenyl-5-methylhex-4-enal (CAS 75697-98-2), also known as (±)-Lavandulal, is an acyclic monoterpenoid aldehyde with the molecular formula C₁₀H₁₆O and a molecular weight of 152.23 g/mol . It is characterized by a conjugated enal system (α,β-unsaturated aldehyde) and an isopropenyl substituent at the C2 position. This compound is naturally occurring in essential oils, such as Kenyan citronella oil, and contributes to herbaceous-resinous, slightly minty, and woody-lavender-like olfactory profiles . Its applications span fragrance formulation and phytochemical research due to its distinctive aroma and structural complexity .
Properties
CAS No. |
6544-40-7 |
|---|---|
Molecular Formula |
C10H16O |
Molecular Weight |
152.23 g/mol |
IUPAC Name |
(2R)-5-methyl-2-prop-1-en-2-ylhex-4-enal |
InChI |
InChI=1S/C10H16O/c1-8(2)5-6-10(7-11)9(3)4/h5,7,10H,3,6H2,1-2,4H3/t10-/m0/s1 |
InChI Key |
PAIVGFRXYIGODL-JTQLQIEISA-N |
Isomeric SMILES |
CC(=CC[C@@H](C=O)C(=C)C)C |
Canonical SMILES |
CC(=CCC(C=O)C(=C)C)C |
Origin of Product |
United States |
Preparation Methods
2-Isopropenyl-5-methylhex-4-enal can be synthesized through several synthetic routes. One common method involves the reaction of citral with acetone under acidic conditions . The reaction typically requires a catalyst such as sulfuric acid and is carried out at a controlled temperature to ensure the desired product is obtained. Industrial production methods often involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity .
Chemical Reactions Analysis
2-Isopropenyl-5-methylhex-4-enal undergoes various chemical reactions, including:
Scientific Research Applications
2-Isopropenyl-5-methylhex-4-enal has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-Isopropenyl-5-methylhex-4-enal involves its interaction with biological molecules. It can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function . This interaction can lead to antimicrobial effects by disrupting the normal function of microbial proteins .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
2-Isopropyl-5-methylhex-4-enal (CAS 58191-81-4)
This compound shares a similar backbone with 2-Isopropenyl-5-methylhex-4-enal but differs in the substituent at the C2 position: it features an isopropyl group (branched alkyl) instead of an isopropenyl group (allylic alkenyl). Key differences include:
Key Observations:
Structural Impact on Reactivity :
- The isopropenyl group in this compound introduces a reactive double bond, making it prone to electrophilic additions (e.g., Diels-Alder reactions) and oxidation . In contrast, the saturated isopropyl group in its counterpart likely reduces reactivity, favoring stability in formulations .
Odor Profile Differences: The conjugated enal system in this compound enhances its odor potency, contributing to its "green top note" in olive oils and citronella . The absence of a double bond in 2-Isopropyl-5-methylhex-4-enal may result in a less complex or milder aroma, though specific data is lacking .
Molecular Weight and Physical Properties :
Research Findings and Implications
- Natural vs.
Applications in Fragrance Chemistry :
The unsaturated structure of this compound makes it valuable in perfumery for fresh, green accords, whereas the saturated analogue might serve as a stabilizer or modifier in scent formulations .- Gaps in Data: Limited information exists on the sensory properties, toxicity, and industrial applications of 2-Isopropyl-5-methylhex-4-enal, highlighting the need for further research .
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